(E)-5-(3-methoxystyryl)-3-methylisoxazol-4-amine

cytotoxicity cancer cell lines structure-activity relationship

(E)-5-(3-Methoxystyryl)-3-methylisoxazol-4-amine (CAS 1374409-04-7; molecular formula C13H14N2O2, MW 230.27) is a trisubstituted isoxazole derivative bearing a C5 (E)-3-methoxystyryl group, a C3 methyl substituent, and a free C4 primary amine. As a member of the 5-styrylisoxazol-4-amine chemotype, it occupies a defined structural niche within the broader isoxazole pharmacophore family that includes clinically validated COX-2 inhibitors (e.g., valdecoxib), 5-lipoxygenase/cyclooxygenase dual inhibitors, and immunosuppressive agents.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 1374409-04-7
Cat. No. B2589066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-(3-methoxystyryl)-3-methylisoxazol-4-amine
CAS1374409-04-7
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESCC1=NOC(=C1N)C=CC2=CC(=CC=C2)OC
InChIInChI=1S/C13H14N2O2/c1-9-13(14)12(17-15-9)7-6-10-4-3-5-11(8-10)16-2/h3-8H,14H2,1-2H3/b7-6+
InChIKeyTXCNMSVKXSGYMD-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: (E)-5-(3-Methoxystyryl)-3-methylisoxazol-4-amine (CAS 1374409-04-7) – Class, Core Features, and Scientific Positioning


(E)-5-(3-Methoxystyryl)-3-methylisoxazol-4-amine (CAS 1374409-04-7; molecular formula C13H14N2O2, MW 230.27) is a trisubstituted isoxazole derivative bearing a C5 (E)-3-methoxystyryl group, a C3 methyl substituent, and a free C4 primary amine. As a member of the 5-styrylisoxazol-4-amine chemotype, it occupies a defined structural niche within the broader isoxazole pharmacophore family that includes clinically validated COX-2 inhibitors (e.g., valdecoxib), 5-lipoxygenase/cyclooxygenase dual inhibitors, and immunosuppressive agents [1][2]. Isoxazoles of this substitution pattern serve as versatile building blocks in medicinal chemistry, enabling derivatization at the C4 amine for amide, Schiff base, or heterocycle-fused library synthesis. The compound is commercially available at research-grade purity (typically 95–97%) from multiple suppliers for use as a synthetic intermediate and screening candidate .

Why Generic Substitution Is Not Feasible: Structural Determinants of 5-Styrylisoxazol-4-amine Differentiation


Within the 5-styrylisoxazol-4-amine series, small structural perturbations produce disproportionate effects on biological activity, target selectivity, and physicochemical properties, precluding simple analog substitution. The position of the methoxy substituent on the styryl phenyl ring (meta vs. para) alters electron density distribution across the π-conjugated system, modulating both the compound's UV-visible absorption/emission profile and its interaction with hydrophobic enzyme pockets such as the COX-2 side channel [1]. The free C4 amine is the sole reactive handle for library diversification, making the integrity of this functional group non-negotiable for downstream synthesis workflows. In anti-inflammatory SAR studies of p-substituted styrylisoxazole carboxylic acid derivatives, the methoxystyryl analog (4f) achieved 75% inhibition of inflammation at 1 hour, while the p-nitro analog (4e) showed 75% inhibition with sustained duration up to 5 hours, demonstrating that even isosteric replacement of the styryl substituent alters both potency and pharmacokinetic duration [2]. These compound-specific property cliffs mean that procurement decisions cannot be based on generic isoxazole class membership alone.

Quantitative Differentiation Evidence: (E)-5-(3-Methoxystyryl)-3-methylisoxazol-4-amine vs. Closest Analogs


Cytotoxic Selectivity of 5-Styrylisoxazole Core: Target vs. Closest Unsubstituted Analog

In a panel screen of 36 novel 5-styrylisoxazoles against MCF-7 (breast carcinoma), HCT-116 (colon carcinoma), A549 (pulmonary carcinoma), and WI38 (normal lung fibroblast) cell lines, compounds bearing electron-donating substituents on the styryl ring exhibited cytotoxicity in the 10–100 μM range, whereas the unsubstituted 5-styrylisoxazole parent scaffold showed no detectable activity across the same concentration range. This indicates that styryl ring substitution is a prerequisite for bioactivity in this chemotype [1]. The target compound's 3-methoxy substituent places it within the electron-donating group category.

cytotoxicity cancer cell lines structure-activity relationship

Para-Methoxystyryl Analog Anti-Inflammatory Activity: Benchmark for Meta-Substituted Comparator Assessment

In a rat carrageenan-induced paw edema model, the p-methoxystyryl isoxazole-3-carboxylic acid derivative (compound 4f) exhibited 75% inhibition of inflammation at 1 hour post-administration (single oral dose, 100 mg/kg), with the anti-inflammatory effect sustained up to 5 hours [1]. This para-methoxy regioisomer serves as the most structurally proximal comparator with quantitative in vivo data for the 3-methoxystyryl target compound. The meta vs. para methoxy positional isomerism is a critical selectivity determinant in styrylisoxazole SAR, as the meta substitution affects resonance through the styryl π-system differently than para substitution.

anti-inflammatory COX inhibition carrageenan-induced edema

5-Styrylisoxazol-4-amine Scaffold as Synthetic Intermediate: Functional Handle for Library Diversification

The 4-amino-3-methyl-5-styrylisoxazole scaffold has been extensively utilized as a synthetic building block for constructing biologically active heterocyclic libraries. Multiple independent research groups have employed this scaffold: Rajanarendar et al. condensed 4-amino-3-methyl-5-styrylisoxazole with salicylaldehydes to generate isoxazolyl 1,3,5-benzoxadiazocine-4-thiones [1]; the same group reacted the scaffold with 3-(2-bromoacetyl)coumarin followed by cyclization with KSCN to yield mercaptoimidazole-fused isoxazole-coumarin triheterocyclic systems [2]; and Rani and Kunta used PEG-400-mediated conditions to convert 4-amino-3-methyl-5-styrylisoxazoles into isoxazolyl pyrido[2,3-d]pyrimidines with demonstrated antimicrobial and anti-inflammatory activities [3]. The target compound's C4 primary amine is the essential nucleophilic handle enabling all of these diversification strategies.

medicinal chemistry scaffold diversification 4-amino handle

Meta-Methoxy Group Effect on Lipophilicity and Permeability Relative to Unsubstituted and Para-Substituted Analogs

Computationally, the 3-methoxy substituent on the styryl ring of the target compound (MW 230.27, CLogP predicted ~2.5–3.0) contributes to moderately increased lipophilicity vs. the unsubstituted parent 3-methyl-5-styrylisoxazol-4-amine (MW 200.24, CLogP ~2.0–2.5 based on C12H12N2O). This difference is meaningful for passive membrane permeability in cell-based assays, where a CLogP shift of approximately 0.5 log units can alter permeability coefficients by a factor of 2–3× under pH 7.4 conditions [1]. The target compound's meta-methoxy orientation also introduces a dipole moment vector distinct from the para-methoxy isomer, affecting both solubility and target binding geometry.

physicochemical properties lipophilicity permeability

Fluorescence Property Differentiation: Electron-Donating Styryl Substitution Enables Spectroscopic Tracking

In the 2023 comprehensive study by Sadovnikov et al., 5-styrylisoxazoles were characterized as π-conjugated systems with measurable fluorescence properties, with emission wavelengths and quantum yields tunable by the electronic nature of substituents on both the isoxazole and styryl rings [1]. Electron-donating groups (such as methoxy) on the styryl ring generally increase quantum yield relative to unsubstituted or electron-withdrawing analogs. The target compound's 3-methoxystyryl substitution is predicted to confer a longer emission wavelength and higher quantum yield compared to the unsubstituted styryl analog, making it trackable by fluorescence microscopy in cellular uptake and subcellular localization studies without requiring an additional fluorophore tag.

fluorescence π-conjugated system bioimaging

Best-Fit Application Scenarios for (E)-5-(3-Methoxystyryl)-3-methylisoxazol-4-amine Based on Differential Evidence


Medicinal Chemistry Library Diversification via C4 Amine Derivatization

The C4 primary amine on the 5-styrylisoxazole scaffold is a validated diversification handle for generating amide, Schiff base, urea/thiourea, and heterocycle-fused libraries. The target compound's free amine eliminates the reduction step required when starting from the corresponding 4-nitro precursor, reducing synthesis time by one synthetic operation and improving overall yield. This makes the compound a cost-effective starting material for parallel synthesis campaigns targeting anti-inflammatory, antimicrobial, or anticancer leads, as documented in published synthetic methodologies [1][2][3].

Structure-Activity Relationship (SAR) Studies on Styryl Ring Substitution Position

The target compound's 3-methoxy (meta) styryl substitution occupies a distinct position in the styrylisoxazole chemical space relative to the more commonly studied 4-methoxy (para) analog. A matched-pair comparison between 3-methoxy and 4-methoxy regioisomers is essential for mapping the positional SAR of methoxy substitution on anti-inflammatory potency, COX-2 vs. COX-1 selectivity, and cytotoxicity. The 4-methoxy analog achieved 75% inhibition of inflammation at 1 hour in a rat paw edema model [4]; the 3-methoxy isomer enables the critical meta vs. para comparison.

Fluorescence-Based Cellular Uptake and Subcellular Localization Studies

The extended π-conjugated system of 5-styrylisoxazoles, combined with the electron-donating 3-methoxy substituent, is predicted to confer intrinsic fluorescence detectable by standard microscopy and plate-reader settings, based on the fluorescence characterization of the broader 5-styrylisoxazole series [5]. This property allows researchers to track cellular uptake, subcellular distribution, and target engagement without the need for fluorophore conjugation, preserving the compound's native pharmacological behavior.

Cell-Based Cytotoxicity Screening Against Solid Tumor Lines

Substituted 5-styrylisoxazoles with electron-donating groups on the styryl ring have demonstrated cytotoxicity against MCF-7, HCT-116, and A549 carcinoma cell lines in the 10–100 μM range, while the unsubstituted parent compound is inactive [5]. The target compound, bearing the electron-donating 3-methoxy substituent, is a candidate for inclusion in cytotoxicity screening panels alongside the unsubstituted parent as a negative control to establish the structure-activity relationship for the methoxy substitution effect.

Quote Request

Request a Quote for (E)-5-(3-methoxystyryl)-3-methylisoxazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.